molecular formula C9H8ClIN2O2 B1431397 1-{[(E)-(5-Chloro-3-iodo-2-methylphenyl)diazenyl]oxy}ethanone CAS No. 1260388-68-8

1-{[(E)-(5-Chloro-3-iodo-2-methylphenyl)diazenyl]oxy}ethanone

Cat. No.: B1431397
CAS No.: 1260388-68-8
M. Wt: 338.53 g/mol
InChI Key: FBDJFYXIAGANLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(E)-(5-Chloro-3-iodo-2-methylphenyl)diazenyl]oxy}ethanone is a complex organic compound characterized by the presence of chloro, iodo, and diazenyl functional groups.

Preparation Methods

The synthesis of 1-{[(E)-(5-Chloro-3-iodo-2-methylphenyl)diazenyl]oxy}ethanone typically involves a multi-step process. One common method includes the diazotization of a primary aromatic amine followed by coupling with a suitable nucleophile. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

1-{[(E)-(5-Chloro-3-iodo-2-methylphenyl)diazenyl]oxy}ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro and iodo groups in the compound make it susceptible to nucleophilic substitution reactions, where these groups can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

1-{[(E)-(5-Chloro-3-iodo-2-methylphenyl)diazenyl]oxy}ethanone has diverse scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-{[(E)-(5-Chloro-3-iodo-2-methylphenyl)diazenyl]oxy}ethanone involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer processes, while the chloro and iodo groups can form halogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-{[(E)-(5-Chloro-3-iodo-2-methylphenyl)diazenyl]oxy}ethanone include other diazenyl derivatives and halogenated aromatic compounds. Compared to these, this compound is unique due to the combination of chloro, iodo, and diazenyl groups, which confer distinct reactivity and interaction profiles.

Properties

IUPAC Name

[(5-chloro-3-iodo-2-methylphenyl)diazenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClIN2O2/c1-5-8(11)3-7(10)4-9(5)12-13-15-6(2)14/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDJFYXIAGANLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1I)Cl)N=NOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(E)-(5-Chloro-3-iodo-2-methylphenyl)diazenyl]oxy}ethanone
Reactant of Route 2
Reactant of Route 2
1-{[(E)-(5-Chloro-3-iodo-2-methylphenyl)diazenyl]oxy}ethanone
Reactant of Route 3
Reactant of Route 3
1-{[(E)-(5-Chloro-3-iodo-2-methylphenyl)diazenyl]oxy}ethanone
Reactant of Route 4
Reactant of Route 4
1-{[(E)-(5-Chloro-3-iodo-2-methylphenyl)diazenyl]oxy}ethanone
Reactant of Route 5
1-{[(E)-(5-Chloro-3-iodo-2-methylphenyl)diazenyl]oxy}ethanone
Reactant of Route 6
1-{[(E)-(5-Chloro-3-iodo-2-methylphenyl)diazenyl]oxy}ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.